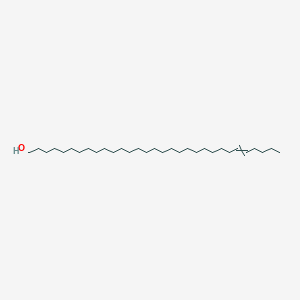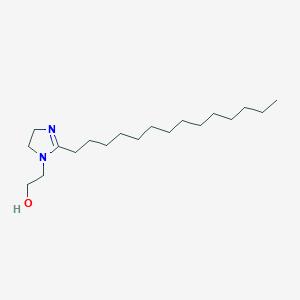
2-(2-Tetradecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Tetradecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-ol is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Tetradecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-ol typically involves the reaction of tetradecylamine with glyoxal and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate imidazoline, which is subsequently reduced to the desired imidazole derivative. The reaction conditions often include:
Temperature: Moderate heating (50-70°C)
Solvent: Polar solvents like ethanol or methanol
Catalysts: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Tetradecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of halogenated imidazole derivatives.
Scientific Research Applications
2-(2-Tetradecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 2-(2-Tetradecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the long tetradecyl chain allows the compound to integrate into lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-Heptadecyl-4,5-dihydro-1H-imidazole
- 1-Ethyl-1H-imidazole
- 1-Methylimidazole
Uniqueness
2-(2-Tetradecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-ol is unique due to its specific combination of a long alkyl chain and an imidazole ring. This structure imparts distinct physicochemical properties, such as enhanced solubility in non-polar solvents and potential biological activity. The presence of the hydroxyl group further adds to its versatility in chemical reactions and applications.
Properties
CAS No. |
120549-92-0 |
|---|---|
Molecular Formula |
C19H38N2O |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
2-(2-tetradecyl-4,5-dihydroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C19H38N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-20-15-16-21(19)17-18-22/h22H,2-18H2,1H3 |
InChI Key |
YIZBVBJNOZOGNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1=NCCN1CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



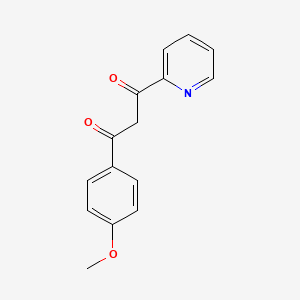

![3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14281404.png)
![3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14281411.png)
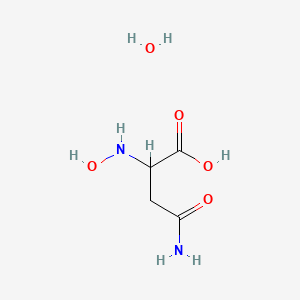
![2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281425.png)
![Stannane, tributyl[1-(phenylmethyl)ethenyl]-](/img/structure/B14281430.png)
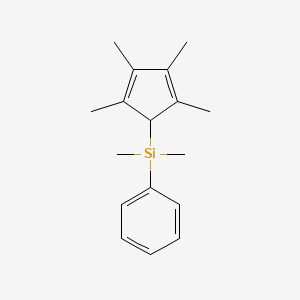

![Butanal, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14281456.png)
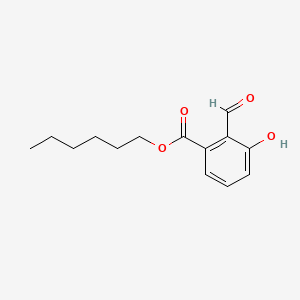
![1-Methylcyclohepta[d]imidazol-1-ium iodide](/img/structure/B14281462.png)
